Cas no 1805331-67-2 (2-(Difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine)

2-(Difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine
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- Inchi: 1S/C7H3F5N2O2/c8-6(9)4-1-5(14(15)16)3(2-13-4)7(10,11)12/h1-2,6H
- InChI Key: ZNOVHBNJXAVZCT-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(C(F)F)C=C1[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 265
- XLogP3: 2.2
- Topological Polar Surface Area: 58.7
2-(Difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029077872-500mg |
2-(Difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine |
1805331-67-2 | 97% | 500mg |
$823.15 | 2022-04-01 | |
Alichem | A029077872-1g |
2-(Difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine |
1805331-67-2 | 97% | 1g |
$1,534.70 | 2022-04-01 | |
Alichem | A029077872-250mg |
2-(Difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine |
1805331-67-2 | 97% | 250mg |
$504.00 | 2022-04-01 |
2-(Difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine Related Literature
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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3. Back matter
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
Additional information on 2-(Difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine
Introduction to 2-(Difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine (CAS No. 1805331-67-2)
2-(Difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine, identified by its CAS number 1805331-67-2, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and industrial applications. The presence of multiple fluorinated substituents, specifically a difluoromethyl group at the 2-position and a trifluoromethyl group at the 5-position, along with a nitro group at the 4-position, imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for further derivatization and functionalization.
The structural features of 2-(Difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine contribute to its potential as an intermediate in the synthesis of various bioactive compounds. The electron-withdrawing nature of the nitro group and the fluorinated substituents can significantly influence the reactivity and binding affinity of the molecule, which is crucial for designing drugs with enhanced efficacy and selectivity. In recent years, there has been growing interest in fluorinated pyridines due to their ability to improve metabolic stability, lipophilicity, and cell membrane penetration, thereby enhancing pharmacokinetic profiles.
Recent studies have highlighted the utility of 2-(Difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine in the development of novel therapeutic agents. For instance, researchers have explored its potential as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The fluorinated groups in this compound can modulate the binding interactions with target enzymes, leading to more potent and selective inhibition. Additionally, its structural motif has been investigated for antimicrobial applications, where the electron-deficient pyridine ring and fluorinated substituents contribute to disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
The agrochemical industry has also benefited from the incorporation of difluoromethyl and trifluoromethyl groups into pyridine derivatives. These substituents enhance the bioactivity and environmental stability of agrochemicals, leading to more effective pest control agents with prolonged residual activity. The nitro group further contributes to the stability and reactivity of these compounds, allowing for diverse chemical transformations that can be tailored for specific applications.
In terms of synthetic methodologies, 2-(Difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine serves as a versatile building block for constructing more complex molecules. Advanced synthetic techniques such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations have been employed to introduce additional functional groups or alter the connectivity of atoms within the pyridine core. These modifications can fine-tune the pharmacological properties of derived compounds, making them more suitable for targeted therapies.
The impact of fluorine atoms on the electronic properties of organic molecules is well-documented, and 2-(Difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine exemplifies this trend. Fluorinated compounds often exhibit improved pharmacokinetic profiles due to their ability to resist metabolic degradation. This property is particularly valuable in drug development, where maintaining drug activity over time is essential for therapeutic efficacy. Moreover, fluorine atoms can influence solubility and partition coefficients, which are critical factors in determining drug absorption and distribution within the body.
From a computational chemistry perspective, 2-(Difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into how structural modifications can optimize binding affinity and selectivity. For example, computational analysis has revealed that subtle changes in electron density distribution around the pyridine ring can significantly alter receptor binding interactions. Such insights are invaluable for guiding experimental efforts in drug design.
The future prospects of 2-(Difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine are promising, with ongoing research exploring its potential in emerging fields such as medicinal chemistry and materials science. As our understanding of molecular interactions continues to evolve, new applications for this compound are likely to emerge, further solidifying its importance in scientific research and industrial applications.
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